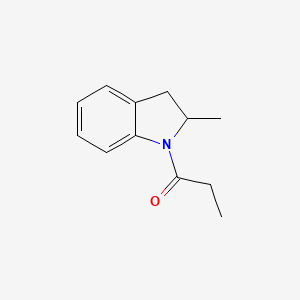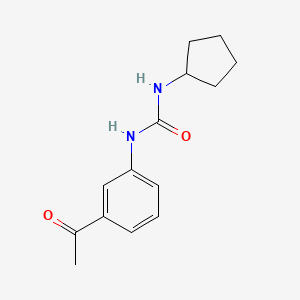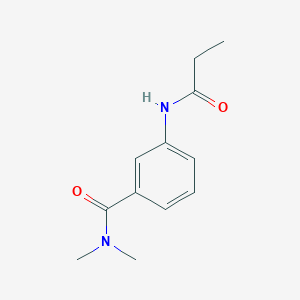
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic stimulant drug that belongs to the cathinone class. It is structurally similar to other synthetic cathinones such as mephedrone and methylone. MDPV has been a subject of interest in scientific research due to its potential as a treatment for various neurological and psychiatric disorders.
Mechanism of Action
MDPV acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to contribute to the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, body temperature, and locomotor activity. Additionally, MDPV has been shown to increase dopamine release in the nucleus accumbens, a brain region associated with reward and motivation.
Advantages and Limitations for Lab Experiments
MDPV has several advantages and limitations for use in lab experiments. Advantages include its high potency, selectivity for dopamine transporters, and ability to produce robust behavioral effects. Limitations include its potential for abuse and neurotoxicity, as well as the need for specialized equipment and expertise to handle the compound safely.
Future Directions
There are several potential future directions for research on MDPV. One area of interest is the development of novel treatments for addiction and other psychiatric disorders based on the pharmacological properties of MDPV. Additionally, further research is needed to better understand the neurotoxic effects of MDPV and to develop strategies for minimizing these effects. Finally, research is needed to develop more effective and efficient methods for synthesizing and handling MDPV in the lab.
Synthesis Methods
MDPV can be synthesized through several methods, including the Leuckart reaction, reductive amination, and condensation. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium cyanoborohydride. Condensation involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with 2-aminoindane in the presence of a Lewis acid catalyst.
Scientific Research Applications
MDPV has been studied for its potential as a treatment for various neurological and psychiatric disorders, including depression, anxiety, and addiction. Studies have shown that MDPV has a high affinity for the dopamine transporter, which may contribute to its potential as a treatment for addiction. Additionally, MDPV has been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-3-12(14)13-9(2)8-10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCFSVPLGGTSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-2,3-dihydroindol-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)


![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-imidazo[2,1-b][1,3]thiazol-6-yl-N-quinolin-8-ylacetamide](/img/structure/B7461165.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)
